L319
Overview
Description
L319, formally known as Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is an ionizable cationic lipidoid. This compound is primarily used in the formation of synthetic liposomes and lipid nanoparticles. It is a biodegradable lipid, making it suitable for various biomedical applications, particularly in drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
L319 is synthesized through a multi-step process involving the esterification of heptadecanedioic acid with non-2-en-1-ol and the subsequent reaction with 4-(dimethylamino)butanoic acid. The reaction conditions typically involve the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions under controlled temperatures and pressures. The process ensures high purity and yield of the compound, which is crucial for its application in drug delivery systems .
Chemical Reactions Analysis
Types of Reactions
L319 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters. These derivatives can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
L319 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of nucleic acids, such as RNA and DNA, into cells.
Medicine: Employed in the development of RNA-based therapeutics and vaccines.
Industry: Utilized in the formulation of various pharmaceutical products .
Mechanism of Action
L319 functions by forming lipid nanoparticles that encapsulate therapeutic agents, such as RNA or DNA. These nanoparticles protect the nucleic acids from degradation and facilitate their delivery into target cells. The ionizable nature of this compound allows it to condense nucleic acids at acidic pH and release them at physiological pH, enhancing the efficiency of delivery .
Comparison with Similar Compounds
Similar Compounds
SM-102: Another ionizable lipid used in lipid nanoparticles.
DLin-MC3-DMA: A widely used ionizable lipid in RNA delivery systems.
C12-200: Known for its high efficiency in delivering nucleic acids .
Uniqueness of L319
This compound stands out due to its rapid elimination and improved tolerability compared to other ionizable lipids. Its unique ester bond placement in the hydrocarbon chain enhances its biodegradability and reduces potential toxicity .
Properties
IUPAC Name |
bis[(Z)-non-2-enyl] 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H75NO6/c1-5-7-9-11-13-21-27-36-46-39(43)32-25-19-15-17-23-30-38(48-41(45)34-29-35-42(3)4)31-24-18-16-20-26-33-40(44)47-37-28-22-14-12-10-8-6-2/h21-22,27-28,38H,5-20,23-26,29-37H2,1-4H3/b27-21-,28-22- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMJYUPWDTKJB-ZDSKVHJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCC(CCCCCCCC(=O)OCC=CCCCCCC)OC(=O)CCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H75NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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